molecular formula C20H17ClN2O2S2 B2899415 N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953954-95-5

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2899415
M. Wt: 416.94
InChI Key: RELSCKDVRHHGII-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of thiazole derivatives and has been extensively studied for its various biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with 4-chlorobenzylisothiocyanate to form the intermediate, 4-acetylphenyl 2-(4-chlorobenzylthio)thiazol-4-ylhydrazine. This intermediate is then reacted with acetic anhydride to form the final product.

Starting Materials
4-acetylphenylhydrazine, 4-chlorobenzylisothiocyanate, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium sulfate

Reaction
Step 1: Dissolve 4-acetylphenylhydrazine (1.0 g, 6.5 mmol) in dichloromethane (20 mL) and add triethylamine (1.5 mL, 10.8 mmol)., Step 2: Add 4-chlorobenzylisothiocyanate (1.5 g, 6.5 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add diethyl ether (20 mL) to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry under vacuum to obtain the intermediate, 4-acetylphenyl 2-(4-chlorobenzylthio)thiazol-4-ylhydrazine., Step 4: Dissolve the intermediate (1.0 g, 2.8 mmol) in acetic anhydride (20 mL) and add sodium bicarbonate (1.0 g, 11.9 mmol). Stir the reaction mixture for 2 hours at room temperature., Step 5: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain the final product, N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide.

Mechanism Of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. Additionally, it has also been suggested that N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide may act as a free radical scavenger, thereby protecting cells from oxidative damage.

Biochemical And Physiological Effects

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in various animal models of inflammation. Moreover, it has also been reported to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological properties at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. One of the potential areas of investigation is its role in the treatment of various inflammatory and oxidative stress-related disorders such as arthritis, cardiovascular disease, and neurodegenerative diseases. Moreover, the development of novel analogs of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide with improved pharmacological properties is another promising avenue of research. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has also been reported to possess significant antioxidant and antimicrobial properties.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-13(24)15-4-8-17(9-5-15)22-19(25)10-18-12-27-20(23-18)26-11-14-2-6-16(21)7-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSCKDVRHHGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

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